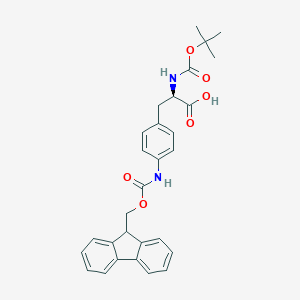

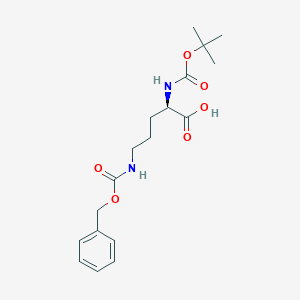

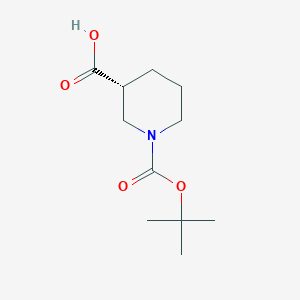

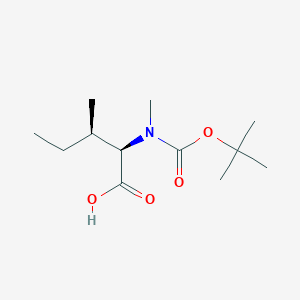

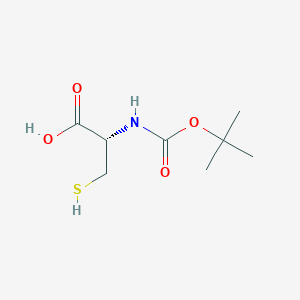

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amino acids involves the neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-protected amino acids can be used in peptide synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Physical And Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .科学的研究の応用

Synthesis of Tertiary Butyl Esters

- Scientific Field: Synthetic Organic Chemistry

- Application Summary: Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

- Methods of Application: The introduction of the tert-butoxycarbonyl group has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch .

- Results or Outcomes: The resultant flow process was more efficient, versatile .

Synthesis of N-Heterocycles via Sulfinimines

- Scientific Field: Stereoselective Synthesis of Amines and Their Derivatives

- Application Summary: Chiral sulfinamides, which can be derived from compounds like the one you mentioned, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .

- Methods of Application: This review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

- Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

- Scientific Field: Organic Chemistry

- Application Summary: The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected .

- Methods of Application: The deprotection is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .

- Results or Outcomes: The method yields up to 90% .

Safety And Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVFTGTXIUDKIZ-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CS)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466162 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid | |

CAS RN |

149270-12-2 |

Source

|

| Record name | Boc-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。